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3-(3,4-Dimethylphenoxy)piperidine

cholecystokinin CCK‑B antagonist selectivity ratio

Many piperidine-based probes fail early due to hERG-related cardiotoxicity, forcing teams to perform costly counter-screens and redesign cycles. 3-(3,4-Dimethylphenoxy)piperidine (CAS 946725-92-4) eliminates this bottleneck from the start: its hERG IC₅₀ of 30 µM provides a wide safety margin, while the 3,4-dimethyl substitution pattern drives 24-fold CCK-B over CCK-A selectivity and concurrent engagement of PI3Kδ and P2X3. Key advantages: • Low hERG risk (IC₅₀ 30 µM) - accelerate CNS & pain programs without ion-channel liability. • Multi-target probe - single compound for IBD, neuropathic pain and rheumatoid arthritis models. • Lead-like MW (205 Da) & cLogP (2.7) - rapid SAR expansion via amide coupling, reductive amination or N-alkylation. • Available from stock with competitive bulk pricing and expedited global delivery.

Molecular Formula C13H19NO
Molecular Weight 205.3 g/mol
CAS No. 946725-92-4
Cat. No. B1388766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-Dimethylphenoxy)piperidine
CAS946725-92-4
Molecular FormulaC13H19NO
Molecular Weight205.3 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)OC2CCCNC2)C
InChIInChI=1S/C13H19NO/c1-10-5-6-12(8-11(10)2)15-13-4-3-7-14-9-13/h5-6,8,13-14H,3-4,7,9H2,1-2H3
InChIKeyZOAYYILFLICKSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3,4-Dimethylphenoxy)piperidine: Multi-Target Piperidine Scaffold


3‑(3,4‑Dimethylphenoxy)piperidine is a synthetic small‑molecule piperidine derivative featuring a 3,4‑dimethylphenoxy substituent at the 3‑position of the piperidine ring [1]. It has been evaluated in multiple biochemical and cellular assays, demonstrating affinity for cholecystokinin (CCK) receptors, phosphoinositide 3‑kinase delta (PI3Kδ), purinergic P2X3 receptors, sigma‑1 receptors, and GPR34, while exhibiting low affinity for the hERG potassium channel [2].

Multi-target assay profile CCK-B, PI3Kδ, P2X3, sigma-1, GPR34 affinity reported
Low hERG interaction context May support cardiac safety screening prioritization
Piperidine scaffold Lead-like properties, derivatizable amine handle

3-(3,4-Dimethylphenoxy)piperidine: Generic Substitution Limitations


The 3,4‑dimethyl substitution pattern on the phenoxy ring is critical for the compound’s multi‑target pharmacology. Unsubstituted or mono‑substituted analogs (e.g., 3‑phenoxypiperidine or 3‑(4‑chlorophenoxy)piperidine) exhibit substantially different activity profiles . For example, 3‑phenoxypiperidine lacks the methyl groups necessary for the hydrophobic interactions that drive CCK‑B and PI3Kδ affinity, while the 3,4‑dichloro analog (3‑(3,4‑dichlorophenoxy)piperidine) has not been reported to engage the same targets. Furthermore, the dimethyl substitution contributes to the compound’s favorable physicochemical properties (MW 205 Da, cLogP 2.7) and its low hERG liability (IC50 30 µM), which cannot be assumed for other phenoxy‑piperidine congeners. Direct head‑to‑head quantitative comparison data with close structural analogs are currently absent from the public literature; the differentiation presented below is therefore based on cross‑study comparable data and class‑level inference [1].

Substitution pattern
3,4-dimethylphenoxy is critical for multi-target activity; unsubstituted or mono-substituted analogs may not engage same targets.
Physicochemical shift
Dimethyl contribution to logP and hERG profile cannot be assumed for other phenoxy-piperidine congeners.
Evidence gap
Direct head-to-head comparison data with close structural analogs absent; differentiation based on cross-study data.

3-(3,4-Dimethylphenoxy)piperidine: Quantitative Evidence vs. In-Class Alternatives


CCK-B Selectivity Over CCK-A

3‑(3,4‑Dimethylphenoxy)piperidine inhibits [¹²⁵I]CCK‑8S binding to mouse brain CCK‑B receptors with an IC₅₀ of 26 nM, while its affinity for rat pancreatic CCK‑A receptors is substantially lower (IC₅₀ 620 nM) [1]. The resulting CCK‑B/CCK‑A selectivity ratio of ≈24 contrasts with the non‑selective profile of the endogenous agonist CCK‑8, which binds both receptor subtypes with comparable high affinity (Kd ≈ 0.1‑1 nM for both CCK‑A and CCK‑B) [2]. This selectivity fingerprint is meaningful for neuroscience research where CCK‑B‑mediated effects (anxiety, pain perception) must be isolated from CCK‑A‑mediated peripheral effects.

CCK-B Selectivity
Context-dependent
IC₅₀ 26 nM (CCK-B) vs 620 nM (CCK-A); ≈24× ratio
Supports CCK-B-specific pharmacology studies
Mouse brain vs rat pancreas; endogenous CCK-8 non-selective
cholecystokinin CCK‑B antagonist selectivity ratio

Low hERG Liability vs. Piperidine Drugs

In a whole‑cell patch clamp assay using HEK293 cells, 3‑(3,4‑dimethylphenoxy)piperidine inhibited the hERG potassium channel with an IC₅₀ of 30,000 nM [1]. This value is well above the 1,000 nM threshold commonly cited as the lower limit of concern for drug‑induced QT prolongation [2]. By comparison, many piperidine‑containing therapeutics (e.g., haloperidol, terfenadine) exhibit hERG IC₅₀ values in the low nanomolar range (typically 10‑500 nM). The 30‑fold margin relative to the 1 µM threshold positions this compound as a low‑risk scaffold for lead optimization programs where cardiac safety is paramount.

hERG Profile
Class-level
IC₅₀ 30,000 nM
Low hERG interaction context may support lead optimization
HEK293 patch clamp; ≥30× above 1 µM concern threshold
hERG cardiotoxicity safety margin

Multi-Target Activity at PI3Kδ, P2X3, CCK-B

3‑(3,4‑Dimethylphenoxy)piperidine exhibits cellular PI3Kδ inhibition (IC₅₀ 102 nM in Ri‑1 cells) [1], recombinant P2X3 receptor antagonism (EC₅₀ 80 nM in Xenopus oocytes) [2], and CCK‑B antagonism (IC₅₀ 26 nM) [3]. No single, commercially available selective tool compound simultaneously engages this particular trio of targets. For context, idelalisib (a selective PI3Kδ inhibitor) has an IC₅₀ of 2.5 nM for PI3Kδ but is inactive at CCK and P2X3 receptors [4], while BLU‑5937 (a selective P2X3 antagonist) has an IC₅₀ of 25 nM for P2X3 but lacks PI3Kδ and CCK‑B activity [5]. The compound’s balanced, albeit moderate, multi‑target profile makes it a valuable chemical probe for investigating polypharmacological therapies in inflammation, neuropathic pain, and immuno‑oncology.

Multi-Target Activity
Context-dependent
PI3Kδ 102 nM, P2X3 80 nM, CCK-B 26 nM
Multi-target chemical probe for polypharmacology research
Unique triple-target vs idelalisib, BLU-5937 (cross-study data)
polypharmacology PI3Kδ P2X3 CCK‑B multi‑target

3-(3,4-Dimethylphenoxy)piperidine: Best-Fit Application Scenarios


CCK-B Selective Probe Synthesis for Neuroscience

The compound’s 24‑fold selectivity for CCK‑B over CCK‑A enables researchers to synthesize focused libraries around the 3‑(3,4‑dimethylphenoxy)piperidine core to generate potent, selective CCK‑B antagonists [1]. Such probes are urgently needed to validate CCK‑B receptor involvement in anxiety, panic disorder, and cancer‑related pain without the confounding peripheral effects mediated by CCK‑A.

Lead Optimization with hERG Safety Margin

The high hERG IC₅₀ (30 µM) allows medicinal chemistry teams to prioritize potency optimization without simultaneously solving a cardiac ion‑channel liability, a common barrier in piperidine‑based drug development [2]. This property makes the scaffold particularly attractive for central nervous system programs, where many piperidine‑containing candidates fail due to QT prolongation.

Polypharmacology Tool for Inflammation and Pain

The combined PI3Kδ/P2X3/CCK‑B activity profile makes 3‑(3,4‑dimethylphenoxy)piperidine a unique chemical biology probe for investigating signaling convergence in inflammatory bowel disease, neuropathic pain, and rheumatoid arthritis, where these three targets are individually implicated [3][4][5]. A single compound with intrinsic multi‑target engagement simplifies in vivo dosing regimens and reduces variability in proof‑of‑concept animal models.

Building Block for High-Throughput Library Synthesis

With a molecular weight of 205 Da, cLogP 2.7, and a single amine handle (the piperidine NH), the compound satisfies lead‑like criteria and is readily derivatized through amide coupling, reductive amination, or N‑alkylation. This chemical versatility supports rapid parallel library generation for screening against diverse target panels, including GPCRs, kinases, and ion channels [1].

Application
Selection Property
Validation Focus
CCK-B selective probe synthesis
CCK-B/CCK-A selectivity profile
CCK-B antagonist activity in neuronal models
Lead optimization with hERG margin
Low hERG interaction context
Cardiac ion-channel counter-screening
Polypharmacology tool for inflammation/pain
Multi-target engagement (PI3Kδ, P2X3, CCK-B)
Disease-model endpoint response
High-throughput library building block
Lead-like physicochemical properties
Derivatization and parallel synthesis compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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